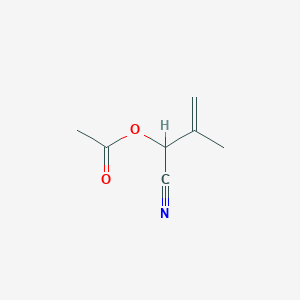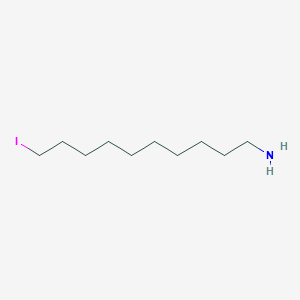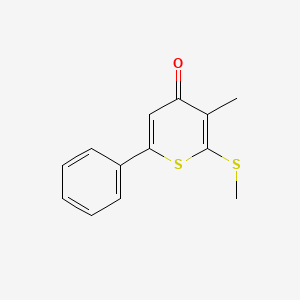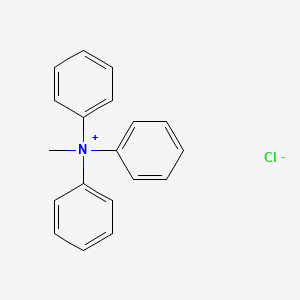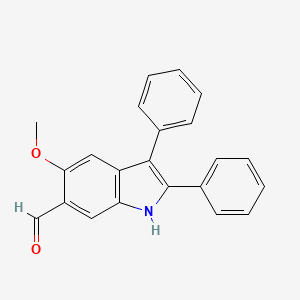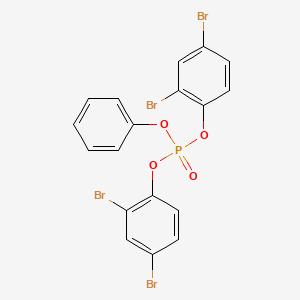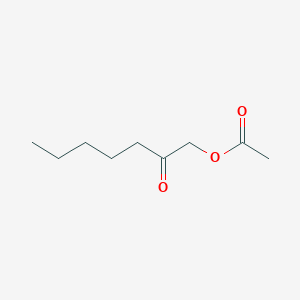
Heptanone, 1-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanone, 1-(acetyloxy)- can be synthesized through several methods:
Oxidation of Heptanol: The most common method involves the oxidation of heptanol, a primary alcohol, using oxidizing agents such as potassium permanganate or chromium trioxide.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by Clemmensen reduction.
Condensation Reactions: The condensation of butyraldehyde with ethyl magnesium bromide, followed by oxidation, can also yield Heptanone, 1-(acetyloxy)-.
Industrial Production Methods
Industrial production of Heptanone, 1-(acetyloxy)- typically involves large-scale oxidation processes, where heptanol is oxidized in the presence of catalysts to achieve high yields. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Heptanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to heptanol or other alcohol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Heptanone, 1-(acetyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Heptanone, 1-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The acetyloxy group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Heptanone, 1-(acetyloxy)- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar structure but lacking the acetyloxy group.
Heptanoic Acid: An organic acid derived from heptanone, used in the production of esters and as a flavoring agent.
Ethyl Acetoacetate: A beta-keto ester used in organic synthesis, similar in reactivity but with different functional groups.
These comparisons highlight the unique properties of Heptanone, 1-(acetyloxy)-, particularly its acetyloxy group, which imparts distinct chemical and biological reactivity.
Properties
CAS No. |
112365-69-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-oxoheptyl acetate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3 |
InChI Key |
IUAHNAHRGIIROY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


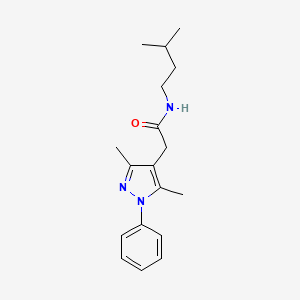
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
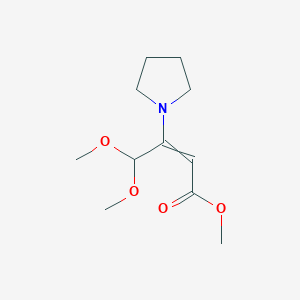
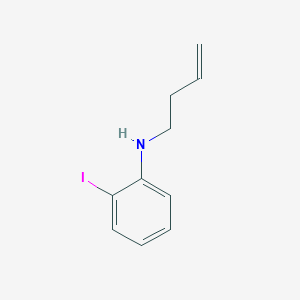
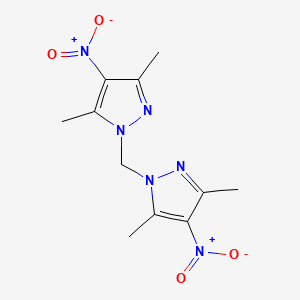
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
